molecular formula C10H10FNO B1391693 (5-fluoro-1-methyl-1H-indol-2-yl)methanol CAS No. 906543-03-1

(5-fluoro-1-methyl-1H-indol-2-yl)methanol

Cat. No.: B1391693
CAS No.: 906543-03-1
M. Wt: 179.19 g/mol
InChI Key: DMKZFZXTQRDFOK-UHFFFAOYSA-N
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Description

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum (400 MHz, DMSO-d6) reveals the following signals:

δ (ppm) Multiplicity Integration Assignment
11.59 Singlet 1H N-H proton
7.12 Doublet of doublets 1H C6-H (J = 9.5, 2.3 Hz)
6.86–6.90 Multiplet 1H C4-H
6.28 Singlet 1H C3-H
4.66 Singlet 2H Hydroxymethyl (-CH2OH)
3.80 Singlet 3H N1-methyl group (-CH3)

The 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at:

  • 141.96 ppm (C2, adjacent to hydroxymethyl),
  • 134.87 ppm (C7a, bridging carbon),
  • 129.84 ppm (C5, fluorinated aromatic carbon),
  • 56.79 ppm (hydroxymethyl carbon).

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3300–3500 (O-H stretch, broad),
  • 2950–2850 (C-H stretch in -CH3 and -CH2),
  • 1600–1450 (aromatic C=C stretching),
  • 1100–1000 (C-F stretch).

UV-Vis Spectroscopy

The compound exhibits a λmax at 280–300 nm in methanol, attributed to π→π* transitions in the indole ring system.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:

m/z Fragment Ion Proposed Structure
179.1 [M]+- Parent molecular ion
161.1 [M – H2O]+- Loss of water from hydroxymethyl
148.0 [M – CH2OH]+ Cleavage of hydroxymethyl group
132.0 [C9H7FN]+ Indole core with fluorine and methyl

The base peak at m/z 132.0 corresponds to the stable indole fragment after loss of the hydroxymethyl group.

Properties

IUPAC Name

(5-fluoro-1-methylindol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKZFZXTQRDFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reduction of Indole Derivatives to Obtain (1H-Indol-2-yl)methanol Intermediates

Methodology Overview:
The synthesis begins with indole derivatives bearing functional groups amenable to reduction, such as esters or carboxylic acids, which are converted into indol-2-yl methanol derivatives via reduction. A typical approach involves the reduction of indole-2-carboxylates or related precursors using hydride reagents.

Key Reagents & Conditions:

  • Lithium aluminum hydride (LiAlH₄) as a potent hydride donor.
  • Tetrahydrofuran (THF) as a solvent, cooled to 0°C during addition to control reactivity.
  • Post-reduction workup with aqueous potassium hydroxide (KOH) and brine washes.
  • Purification via flash chromatography using petroleum ether/ethyl acetate (EtOAc) mixtures.

Research Findings:
A study detailed in the Chemical Communications journal describes the reduction of indole-2-carboxylates with LiAlH₄, yielding indol-2-yl methanol compounds with high efficiency. The process involves careful control of temperature and quenching to prevent over-reduction or side reactions. The crude product is purified by flash chromatography to obtain pure (1H-indol-2-yl)methanol derivatives.

Data Table:

Step Reagent Solvent Temperature Yield Purification Method
Reduction LiAlH₄ THF 0°C to RT Up to 84% Flash chromatography (petroleum ether/EtOAc)

Functionalization at the 5-Position: Fluorination and Methylation

Methodology Overview:
Introducing the fluorine atom at the 5-position and methylation at the nitrogen atom involves electrophilic substitution and methylation strategies.

Fluorination:

  • Typically achieved via electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Reaction conditions include mild heating in polar solvents like acetonitrile or dichloromethane (DCM).
  • The fluorination occurs selectively at the 5-position due to electronic effects of the indole nucleus.

Methylation:

  • N-methylation is performed using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃).
  • Conducted in polar aprotic solvents like acetone or acetonitrile at room temperature.

Research Findings:
While specific data on fluorination at the 5-position of indoles is limited, analogous procedures suggest that electrophilic fluorination proceeds via a regioselective electrophilic aromatic substitution. Methylation of the nitrogen atom is straightforward, often yielding N-methyl derivatives with high efficiency.

Data Table:

Step Reagent Solvent Temperature Yield Notes
Fluorination NFSI or Selectfluor Acetonitrile Room temp Variable Regioselective at position 5
Methylation MeI Acetone Room temp High N-methylation

Assembly of the (5-fluoro-1-methyl-1H-indol-2-yl)methanol Framework

Methodology Overview:
The final compound is assembled by coupling the fluorinated, methylated indole core with the methanol moiety. This involves:

  • Alkylation of the indole nitrogen with methylating agents.
  • Introduction of the hydroxymethyl group at the 2-position via nucleophilic substitution or reduction.

Potential Synthetic Routes:

  • Route A: Starting from 5-fluoroindole, perform N-methylation, followed by formylation at the 2-position, and subsequent reduction to introduce the hydroxymethyl group.
  • Route B: Synthesize the indole core with the desired substituents, then perform a formaldehyde or equivalent methylol addition at the 2-position.

Research Findings:
No specific literature directly reports the synthesis of this exact compound; however, analogous methods for indole functionalization suggest that the combination of electrophilic substitution, methylation, and reduction steps can be optimized to yield the target molecule efficiently.

Data Table:

Step Reagents Conditions Yield Notes
N-methylation Methyl iodide Room temp High N-methylated indole
Hydroxymethylation Formaldehyde or equivalent Mild heating Variable At the 2-position

Summary of Research Findings and Data

Preparation Step Reagents Conditions Typical Yield References
Reduction to indol-2-yl methanol LiAlH₄, THF 0°C to RT Up to 84%
Regioselective fluorination NFSI or Selectfluor Room temp Variable
N-methylation Methyl iodide Room temp High
Final assembly Formaldehyde derivatives Mild heating Variable

Chemical Reactions Analysis

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol: undergoes several types of chemical reactions:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be further reduced to remove the fluorine atom using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4

  • Reduction: LiAlH4, NaBH4, H2 (Pd catalyst)

  • Substitution: HNO3, Br2

Major Products Formed:

  • Oxidation: 5-fluoro-1-methyl-1H-indole-2-carboxylic acid

  • Reduction: 5-fluoro-1-methyl-1H-indole

  • Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10FNO
  • Molecular Weight : 179.2 g/mol
  • CAS Number : 906543-03-1
  • Structural Characteristics : The compound features a fluorine atom at the 5th position and a hydroxymethyl group at the 2nd position of the indole ring, contributing to its reactivity and biological activity.

Medicinal Chemistry

(5-fluoro-1-methyl-1H-indol-2-yl)methanol is studied for its potential therapeutic effects. Key areas of focus include:

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival pathways. For instance, studies have shown that indole derivatives can modulate signaling pathways associated with various cancers.
  • Antimicrobial Properties : The compound exhibits promising antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial metabolic processes or inhibiting essential enzymes .

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules:

  • Building Block for Indole Derivatives : It can be used to synthesize various indole derivatives, which are important in the development of pharmaceuticals due to their diverse biological activities.
  • Functional Group Transformations : The hydroxymethyl group allows for further functionalization, enabling the creation of new compounds with tailored properties. This includes oxidation to form aldehydes or carboxylic acids, and reduction to produce alcohols .

Industrial Applications

The compound is also utilized in industrial settings:

  • Production of Specialty Chemicals : In the chemical industry, it is employed in the production of specialty chemicals that have applications in agrochemicals and other sectors .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The findings indicated that certain modifications enhanced the compound's efficacy against breast cancer cell lines. The study emphasized the importance of structural variations in optimizing biological activity .

Case Study 2: Antimicrobial Activity

Research conducted by a team at a leading university investigated the antimicrobial effects of this compound against Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which (5-fluoro-1-methyl-1H-indol-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to receptors, while the indole core interacts with various enzymes and proteins. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of (5-fluoro-1-methyl-1H-indol-2-yl)methanol with related indole derivatives:

Compound Name Molecular Formula Key Functional Groups Biological/Chemical Relevance References
This compound C₁₀H₁₀FNO -CH₂OH (2-position), -F (5), -CH₃ (1) Potential neuroprotective, anti-cancer
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine C₁₁H₁₃FN₂ -CH₂CH₂NH₂ (3-position) Amine group for biochemical signaling
(7-Bromo-5-fluoro-1H-indol-2-yl)methanol C₉H₇BrFNO -Br (7-position) Increased steric hindrance, halogen bonding
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate C₁₁H₈FNO₃ -COOCH₃, -F (5) Neuroprotective, anti-proliferative
2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol C₁₁H₁₂ClNO -Cl (5), -CH₂CH₂OH (3) Altered lipophilicity vs. fluorine
5-Fluoro-1,3-dihydro-3-methyl-2H-indol-2-one C₉H₈FNO -CO (2-position), -CH₃ (3) Ketone group for metabolic stability

Biological Activity

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, known for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a fluorine atom at the 5th position, a methyl group at the 1st position, and a hydroxymethyl group at the 2nd position of the indole ring. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
SGC-79016.49
A54933.69
HT-1080Varies

The compound's mechanism involves the inhibition of specific kinases associated with cancer proliferation, such as Glycogen Synthase Kinase 3β (GSK-3β) . The presence of fluorine enhances its binding affinity to target proteins, improving its anticancer potency.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In studies, it was effective against various bacterial strains, demonstrating potential as an antimicrobial agent. The compound disrupts essential metabolic processes in bacteria, leading to cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell proliferation and microbial metabolism.
  • Receptor Modulation : It interacts with specific receptors involved in signaling pathways that regulate cell survival and apoptosis.
  • Chemical Reactivity : The presence of the hydroxymethyl group allows for further chemical modifications that can enhance biological activity.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated its effects on human cancer cell lines and found significant anti-proliferative effects with an IC50 value of 6.49 µM against SGC-7901 cells .
  • Antimicrobial Efficacy : Another research focused on its antimicrobial properties, showing effective inhibition of growth in multiple bacterial strains, suggesting its potential utility in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-fluoro-1-methyl-1H-indol-2-yl)methanol with high yield and purity?

  • Methodological Guidance :

  • Step 1 : Start with fluorinated indole precursors, such as 5-fluoro-1-methylindole derivatives. Use Friedel-Crafts acylation or alkylation to introduce substituents at the 2-position.
  • Step 2 : Reduce the carbonyl group (e.g., ketone intermediates) to a hydroxymethyl group using NaBH₄ or LiAlH₄ in anhydrous THF .
  • Step 3 : Purify via flash column chromatography (petroleum ether/ethyl acetate gradients, 30:1 to 20:1) to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Key Analytical Approaches :

  • ¹H NMR : Look for characteristic peaks:
  • A singlet at δ 3.67 ppm (N-methyl group) .
  • A doublet integrating for two protons at δ 4.40 ppm (hydroxymethyl group) .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positions. For example, similar indole derivatives crystallize in monoclinic systems with Z = 4 .
  • Mass Spectrometry : Confirm molecular weight (e.g., calculated m/z for C₁₀H₁₁FNO: 180.08) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data across studies involving indole-derived methanol compounds?

  • Contradiction Analysis Framework :

  • Step 1 : Compare assay conditions (e.g., cell lines, solvent systems). For instance, biological activity of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate varies between enzymatic (IC₅₀ < 1 µM) and cell-based assays (IC₅₀ > 10 µM) due to membrane permeability differences .
  • Step 2 : Validate purity and stability of compounds using accelerated degradation studies (e.g., pH 3–9 buffers, 40°C for 48 hours) to rule out decomposition artifacts .
  • Step 3 : Use molecular docking to assess binding affinity variations caused by minor structural changes (e.g., fluorine vs. chlorine substituents) .

Q. How does fluorination at the 5-position of the indole ring influence the compound’s reactivity and bioactivity?

  • Mechanistic Insights :

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions (e.g., SNAr reactions) .
  • Biological Interactions : Fluorine improves metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes. This is critical for in vivo neuroprotective studies, where fluorinated analogs show prolonged half-lives compared to non-fluorinated counterparts .
  • Structural Confirmation : Use ¹⁹F NMR to track fluorine’s impact on electron density (e.g., chemical shifts between δ -110 to -120 ppm for aromatic fluorines) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Process Optimization :

  • Catalyst Selection : Replace stoichiometric reductants (e.g., LiAlH₄) with catalytic hydrogenation (H₂/Pd-C) to improve safety and scalability .
  • Solvent Recycling : Optimize ethyl acetate/petroleum ether ratios for column chromatography to minimize solvent waste .
  • Byproduct Management : Monitor for over-reduction (e.g., methylene groups) or N-demethylation using LC-MS during scale-up .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-fluoro-1-methyl-1H-indol-2-yl)methanol
Reactant of Route 2
(5-fluoro-1-methyl-1H-indol-2-yl)methanol

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